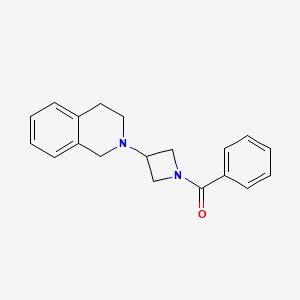
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C19H20N2O and its molecular weight is 292.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(phenyl)methanone , with a molecular formula of C19H20N2O and a molecular weight of approximately 292.382 g/mol, presents a complex structure featuring an azetidine ring and a dihydroisoquinoline moiety. This unique structural arrangement suggests potential pharmacological properties that merit detailed exploration.
Chemical Structure and Properties
The compound consists of:
- Azetidine Ring : A four-membered nitrogen-containing ring that may influence biological interactions.
- Dihydroisoquinoline Moiety : Known for its diverse biological activities, this moiety enhances the compound's potential as a therapeutic agent.
- Phenyl Group : This aromatic component can contribute to the lipophilicity and overall stability of the compound.
Anticancer Potential
Recent studies have indicated that compounds related to the dihydroisoquinoline structure exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. The compound's structural similarity to known anticancer agents suggests it may possess similar properties.
The biological activity of this compound can be attributed to several potential mechanisms:
- Receptor Interaction : The compound may bind to specific receptors on cell surfaces, modulating their activity and influencing cellular responses.
- Enzyme Inhibition : It could inhibit enzymes critical for cancer cell proliferation, affecting metabolic pathways essential for tumor survival.
- Signal Transduction Modulation : By influencing intracellular signaling cascades, this compound may alter gene expression related to cell growth and apoptosis.
Case Studies
- Study on Cancer Cell Lines : In vitro tests demonstrated that similar compounds with dihydroisoquinoline structures inhibited the growth of various cancer cell lines, such as breast and lung cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest.
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor sizes compared to control groups, indicating a promising therapeutic effect.
Data Table: Comparative Biological Activity
| Compound Name | Structure Type | IC50 Value (µM) | Cancer Type Targeted | Mechanism |
|---|---|---|---|---|
| Compound A | Dihydroisoquinoline derivative | 10 | Breast Cancer | Apoptosis induction |
| Compound B | Azetidine derivative | 15 | Lung Cancer | Enzyme inhibition |
| This compound | Hybrid structure | TBD | TBD |
Propriétés
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19(16-7-2-1-3-8-16)21-13-18(14-21)20-11-10-15-6-4-5-9-17(15)12-20/h1-9,18H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJRTOYXNVBRJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














